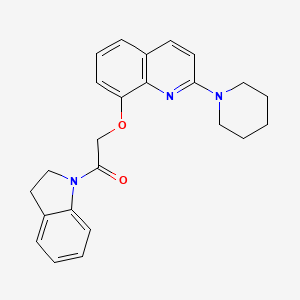
1-(Indolin-1-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Indolin-1-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)ethanone is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Indolin-1-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)ethanone, also known by its CAS number 923211-32-9, is a complex organic compound that incorporates indole, piperidine, and quinoline moieties. This unique structure suggests potential for a range of biological activities, making it an interesting subject for pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O2, with a molecular weight of approximately 387.5 g/mol. The compound features an indole ring that is known for its ability to interact with various biological targets, enhancing its potential bioactivity.
The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind effectively to various biological targets, while the quinoline and piperidine parts may enhance binding affinity and specificity. The compound's mechanism may involve:
- Signal Transduction : Modulating pathways that regulate cellular responses.
- Gene Expression : Influencing transcription factors that control gene activity.
- Metabolic Regulation : Affecting metabolic pathways through enzyme inhibition or activation.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast and skin cancer cells. For instance, derivatives related to this compound have shown enhanced inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in cancer progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Various quinoline derivatives have demonstrated effectiveness against bacterial strains, suggesting that the incorporation of the indole and piperidine moieties may enhance this activity .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE). Some related derivatives exhibited IC50 values below 20 μM, indicating promising cholinergic activity .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds. In the case of this compound:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of piperidine | Increased binding affinity |
| Variations in quinoline substitutions | Altered potency against specific targets |
| Indole modifications | Enhanced bioactivity in certain assays |
These modifications can significantly influence the compound's efficacy and selectivity towards biological targets.
Study on Anticancer Activity
In a study published in Molecules, researchers synthesized several derivatives based on the quinoline scaffold and assessed their cytotoxicity against HepG2 liver cancer cells using the MTT assay. The most potent compounds demonstrated IC50 values suggesting effective growth inhibition .
Cholinesterase Inhibition Research
Another study focused on evaluating the cholinesterase inhibitory activity of novel piperidine derivatives. The findings indicated that structural variations significantly impacted enzyme inhibition potency, highlighting the importance of SAR in drug design .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(27-16-13-18-7-2-3-9-20(18)27)17-29-21-10-6-8-19-11-12-22(25-24(19)21)26-14-4-1-5-15-26/h2-3,6-12H,1,4-5,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSCGLYHLDUKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














